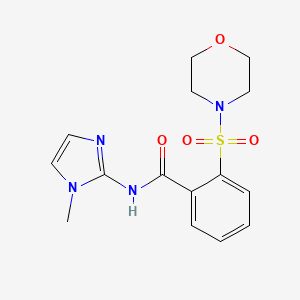![molecular formula C15H18ClN5O2 B7043549 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea](/img/structure/B7043549.png)
1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea typically involves the following steps:
Formation of 5-chloro-1H-indazole-3-carboxylic acid: This can be achieved through the chlorination of indazole followed by carboxylation.
Coupling with piperidine: The 5-chloro-1H-indazole-3-carboxylic acid is then coupled with piperidine under appropriate reaction conditions to form the intermediate compound.
Formation of the final product: The intermediate compound is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted indazole derivatives.
Scientific Research Applications
1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying various biological processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is similar in structure due to the presence of a chloro-substituted aromatic ring.
2-Methyltetrahydrofuran: Although structurally different, it shares some chemical properties with 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea.
Uniqueness
This compound is unique due to its specific combination of the indazole ring, piperidine moiety, and methylurea group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-17-15(23)18-10-4-6-21(7-5-10)14(22)13-11-8-9(16)2-3-12(11)19-20-13/h2-3,8,10H,4-7H2,1H3,(H,19,20)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTVDQDYIGNUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol](/img/structure/B7043467.png)
![(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B7043475.png)
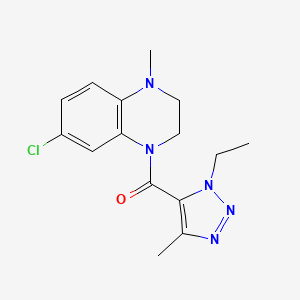

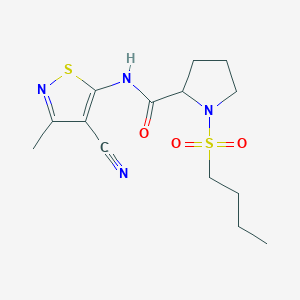
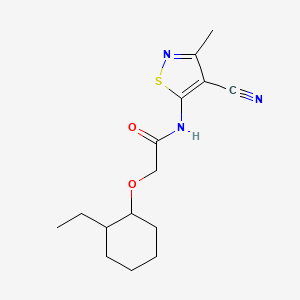
![(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043512.png)
![1-[2-[4-[2-(Methylamino)benzoyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7043522.png)
![2-(4-hydroxyphenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B7043535.png)
![1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one](/img/structure/B7043543.png)
![(2,2-Dimethyl-3,4-dihydrochromen-4-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7043556.png)
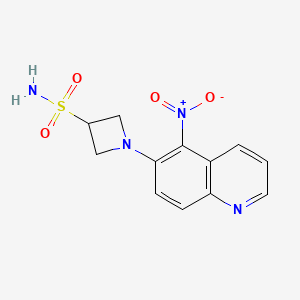
![N-[(3-methylfuran-2-yl)methyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide](/img/structure/B7043574.png)
